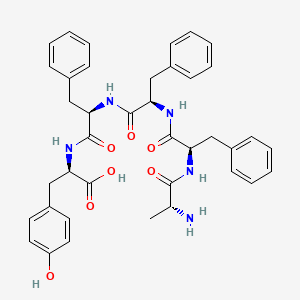
1,2-Bis(glycidyloxy)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(glycidyloxy)octane is an organic compound with the molecular formula C14H26O4. It is a type of glycidyl ether, which is characterized by the presence of epoxy groups. This compound is often used in the production of epoxy resins, which are widely utilized in various industrial applications due to their excellent mechanical properties and chemical resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(glycidyloxy)octane can be synthesized through the reaction of 1,8-octanediol with epichlorohydrin in the presence of a base catalyst. The reaction typically involves the following steps:
Reaction of 1,8-octanediol with epichlorohydrin: This step forms the glycidyl ether intermediate.
Base-catalyzed ring-opening reaction: The intermediate undergoes a ring-opening reaction in the presence of a base catalyst, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(glycidyloxy)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxy groups to alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the epoxy groups under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted glycidyl ethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2-Bis(glycidyloxy)octane has a wide range of applications in scientific research, including:
Biology: The compound is utilized in the preparation of biocompatible materials for medical devices and drug delivery systems.
Medicine: It is explored for its potential in creating hydrogels and other materials for tissue engineering and regenerative medicine.
Wirkmechanismus
The mechanism of action of 1,2-Bis(glycidyloxy)octane primarily involves its ability to form cross-linked networks through the reaction of its epoxy groups with various nucleophiles. This cross-linking process enhances the mechanical strength and chemical resistance of the resulting materials. The molecular targets include hydroxyl, amine, and thiol groups, which react with the epoxy groups to form stable covalent bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Bis(glycidyloxy)octane: Similar in structure but differs in the position of the glycidyl groups.
Diglycidyl resorcinol ether: Another glycidyl ether used to reduce the viscosity of epoxy resins.
Uniqueness
1,2-Bis(glycidyloxy)octane is unique due to its specific molecular structure, which provides distinct reactivity and properties. Its ability to form highly cross-linked networks makes it particularly valuable in applications requiring high mechanical strength and chemical resistance.
Eigenschaften
CAS-Nummer |
638128-13-9 |
|---|---|
Molekularformel |
C14H26O4 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
2-[1-(oxiran-2-ylmethoxy)octan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C14H26O4/c1-2-3-4-5-6-12(16-10-14-11-18-14)7-15-8-13-9-17-13/h12-14H,2-11H2,1H3 |
InChI-Schlüssel |
GLNRBRPICCCXGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(COCC1CO1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Chloro-2-nitro-phenoxy)-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592802.png)
![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)
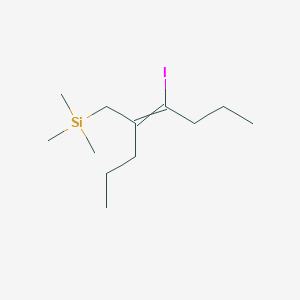
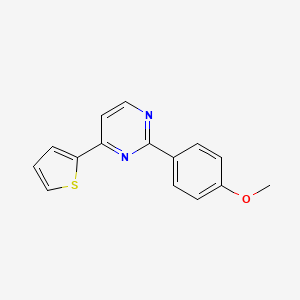
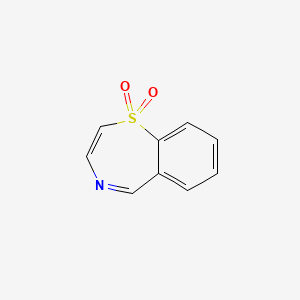

![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)

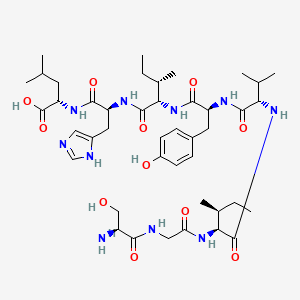
![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)
